4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C27H21BrN2O5 and a molecular weight of 533.383 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of a bromine atom, a naphthoyl group, and a dimethoxybenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of novel compounds .
Properties
CAS No. |
765281-54-7 |
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Molecular Formula |
C27H21BrN2O5 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-24-12-10-18(15-25(24)34-2)27(32)35-23-13-11-20(28)14-19(23)16-29-30-26(31)22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,1-2H3,(H,30,31)/b29-16+ |
InChI Key |
CPGTZCSBMLXPIB-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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